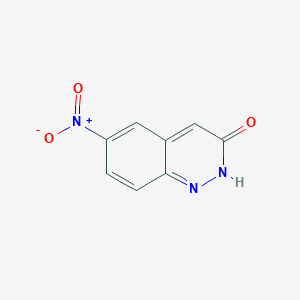

6-Nitrocinnolin-3-ol

Description

6-Nitrocinnolin-3-ol (CAS: 2365418-43-3) is a nitro-substituted cinnoline derivative with a hydroxyl group at position 3. It is commercially available at 95% purity and is listed under the product code QY-2199 by Combi-Blocks .

Properties

IUPAC Name |

6-nitro-2H-cinnolin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-4-5-3-6(11(13)14)1-2-7(5)9-10-8/h1-4H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZHEHWGVWWZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=O)C=C2C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrocinnolin-3-ol typically involves the nitration of cinnoline derivatives. One common method includes the nitration of cinnoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitrocinnolin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the nitro group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroquinones.

Reduction: Formation of 6-aminocinnolin-3-ol.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

6-Nitrocinnolin-3-ol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Nitrocinnolin-3-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

6-Nitro-8-quinolinol (CAS 16727-28-9)

- Molecular Formula : C₉H₆N₂O₃ .

- Structure: A quinoline core with nitro at position 6 and hydroxyl at position 6.

- Key Differences: The quinoline backbone (one nitrogen atom) vs. cinnoline (two adjacent nitrogen atoms) alters aromaticity and electronic properties. Applications include industrial and research uses, though specifics are unspecified .

5-Nitroquinolin-6-ol (CAS 103028-63-3)

- Molecular Formula : C₉H₆N₂O₃ .

- Structure: Quinoline with nitro at position 5 and hydroxyl at position 5.

- Key Differences: Regioisomeric differences (nitro/hydroxyl positions) influence reactivity and binding in pharmaceutical contexts. Higher molecular weight (190.16 g/mol) compared to cinnoline derivatives may affect solubility .

6-Nitroquinolin-3-amine (CAS 646996-44-3)

6-Chloro-3-nitro-[1,5]naphthyridin-4-ol (CAS 1366050-42-1)

4-Nitrocinnamic Acid (CAS 619-89-6)

- Molecular Formula: C₉H₇NO₄ .

- Structure : Cinnamic acid derivative with nitro at position 4.

- Key Differences: Carboxylic acid group enables applications in polymer chemistry and material science, unlike the hydroxyl group in 6-Nitrocinnolin-3-ol.

Comparative Data Table

| Compound | CAS Number | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | 2365418-43-3 | Cinnoline | -NO₂ (6), -OH (3) | ~197.14 (estimated) | Research/Pharmaceuticals |

| 6-Nitro-8-quinolinol | 16727-28-9 | Quinoline | -NO₂ (6), -OH (8) | 190.16 | Industrial/Research |

| 5-Nitroquinolin-6-ol | 103028-63-3 | Quinoline | -NO₂ (5), -OH (6) | 190.16 | Pharmaceuticals |

| 6-Nitroquinolin-3-amine | 646996-44-3 | Quinoline | -NO₂ (6), -NH₂ (3) | 189.17 | Pharmaceutical Intermediate |

| 6-Chloro-3-nitro-naphthyridin-4-ol | 1366050-42-1 | Naphthyridine | -NO₂ (3), -Cl (6), -OH (4) | 225.59 | Research (non-human) |

| 4-Nitrocinnamic Acid | 619-89-6 | Cinnamic Acid | -NO₂ (4), -COOH | 193.16 | Material Science |

Research and Industrial Relevance

- Pharmaceutical Potential: Nitro and hydroxyl/amine groups in these compounds are critical for drug design, particularly in antimicrobial and anticancer agents. For example, 6-Nitroquinolin-3-amine is marketed as a pharmaceutical intermediate , while 5-Nitroquinolin-6-ol has documented use in medicinal chemistry .

- Synthetic Challenges: Regioselective nitration and functionalization vary significantly between cinnoline, quinoline, and naphthyridine systems. For instance, introducing hydroxyl groups in cinnolines may require harsh conditions compared to quinolines.

- Supplier Landscape: this compound is supplied by Combi-Blocks , whereas 6-Nitroquinolin-3-amine is available from ENAO Chemical Co., which offers flexible payment and third-party quality inspections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.